3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0763463
InChI:
InChI=1S/C12H11N3OS2/c13-12(17)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-16-10/h1-6,9H,7H2,(H2,13,17)
SMILES:
C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CS3
Molecular Formula:
C12H11N3OS2
Molecular Weight:
277.4 g/mol
3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.:
Cat. No.: VC0763463
Molecular Formula: C12H11N3OS2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3OS2 |
|---|---|
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C12H11N3OS2/c13-12(17)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-16-10/h1-6,9H,7H2,(H2,13,17) |
| Standard InChI Key | RHNFDWVEDBLDBN-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CS3 |
| Canonical SMILES | C1C(N(N=C1C2=CC=CO2)C(=S)N)C3=CC=CS3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator